molecular formula C27H30N4O5S B11654575 (6Z)-6-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11654575
M. Wt: 522.6 g/mol
InChI Key: UVKHKBSXXVODFD-XNNCMUMCSA-N
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Description

(6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various substituents through reactions such as alkylation, etherification, and condensation. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: Condensation reactions can be used to form larger molecules by combining the compound with other reactants under specific conditions.

Scientific Research Applications

(6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Compared to other similar compounds, (6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Thiadiazolopyrimidines: These compounds share the core structure but differ in their substituents.

    Phenoxyethoxy derivatives: Compounds with similar ether linkages but different core structures.

    Iminopyrimidines: Compounds with similar imino groups but different overall architectures.

This detailed analysis highlights the significance and versatility of (6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE in various scientific domains

Properties

Molecular Formula

C27H30N4O5S

Molecular Weight

522.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H30N4O5S/c1-4-34-23-17-19(16-21-24(28)31-27(29-25(21)32)37-26(30-31)18(2)3)10-11-22(23)36-15-13-33-12-14-35-20-8-6-5-7-9-20/h5-11,16-18,28H,4,12-15H2,1-3H3/b21-16-,28-24?

InChI Key

UVKHKBSXXVODFD-XNNCMUMCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOCCOC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOCCOC4=CC=CC=C4

Origin of Product

United States

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